2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine
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Overview
Description
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzofuran ring fused with an ethylamine group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine typically involves the following steps:
Formation of Intermediate: The intermediate 2,3-dihydrobenzofuran is then reacted with 1,2-dibromoethane and magnesium in anhydrous tetrahydrofuran to form the desired benzofuran derivative.
Final Step:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The ethylamine group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives.
Scientific Research Applications
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one
- 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride
Uniqueness
2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is unique due to its specific structural features and the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-4-3-8-1-2-9-6-12-7-10(9)5-8/h1-2,5H,3-4,6-7,11H2 |
InChI Key |
ITZAREVHWOKQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCN |
Origin of Product |
United States |
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